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Compound of Interest

Compound Name: G280-9

Cat. No.: B12428955

The G280-9V peptide, with the amino acid sequence YLEPGPVTA, is a well-characterized
HLA-A2-restricted epitope derived from the melanoma-associated antigen glycoprotein 100
(gp100).[1][2] It represents a key target for cytotoxic T lymphocytes (CTLS) in the immune
response against melanoma. This peptide has been investigated as a component of cancer
vaccines and is frequently used as a positive control in immunological assays.

Quantitative Data on Immunogenicity

The immunogenicity of the G280-9V peptide has been evaluated in several clinical trials. The
following tables summarize key findings from these studies.
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Clinical Trial Phase

Number of Patients

Key Findings Citation

Phase |

22 (high-risk resected

melanoma)

CTL responses to
gp100(280) detected

in 14% of patients. 1]
Overall survival of

75% at 4.7 years

follow-up.

Phase |

19 (melanoma)

5 of 18 patients
developed CD8+ cells
binding to the
gp100(280-288) HLA-
A2-restricted tetramer.
One patient showed
an increase in CD8+

IFN-y+ cells.

Phase |

6 (metastatic

melanoma)

Peptide-specific

immune responses
observed in four

patients via ELISPOT
assay. A significant )
increase in CD8+

gpl00+ CTLs was

seen in all patients

using an MHC-

Dextramer assay.

Phase I

26 (metastatic

melanoma)

T-cell responses to [5]
melanoma peptides,
including gp100(280-

288), were observed

in 42% of peripheral

blood lymphocytes

and 80% of sentinel
immunized nodes in

patients receiving the
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vaccine with GM-CSF

as an adjuvant.

Experimental Protocols

1. Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-y Secretion
This assay is used to quantify the frequency of antigen-specific, IFN-y-secreting T cells.

Plate Coating: 96-well PVDF membrane plates are pre-wetted with 35% ethanol for one
minute, followed by three washes with sterile PBS. The plates are then coated with a capture
anti-human IFN-y monoclonal antibody overnight at 4°C.

Cell Plating and Stimulation: Peripheral blood mononuclear cells (PBMCs) or lymphocytes
from sentinel nodes are plated in the antibody-coated wells. The G280-9V peptide
(YLEPGPVTA) is added at a final concentration of 10-40 pg/mL to stimulate the cells. A
negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

Incubation: The plates are incubated for 18-48 hours at 37°C in a humidified incubator with
5% COa.

Detection: After incubation, the cells are washed off, and a biotinylated detection anti-human
IFN-y monoclonal antibody is added to the wells and incubated. This is followed by the
addition of streptavidin-alkaline phosphatase and a substrate (e.g., BCIP/NBT), which results
in the formation of colored spots at the sites of IFN-y secretion.

Analysis: The spots are counted using an automated ELISPOT reader. The number of spots
corresponds to the number of IFN-y-secreting cells.

2. MHC Class | Stabilization Assay (T2 Cell Assay)

This assay measures the ability of a peptide to bind to and stabilize HLA-A2 molecules on the
surface of T2 cells, which are deficient in endogenous antigen presentation.

o Cell Preparation: T2 cells are cultured overnight at a reduced temperature (e.g., 26°C) to
promote the accumulation of "empty" HLA-A2 molecules on the cell surface.
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o Peptide Incubation: The T2 cells are then incubated with varying concentrations of the G280-
9V peptide for several hours at 37°C.

e Staining: The cells are washed and stained with a fluorescently labeled monoclonal antibody
specific for HLA-A2 (e.g., BB7.2-FITC).

o Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by
flow cytometry. An increase in MFI compared to cells incubated without the peptide indicates
that the peptide has bound to and stabilized the HLA-A2 molecules on the cell surface.
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Workflow for G280-9V peptide vaccine development and monitoring.

Part 2: The G280 Cleavage Site in Pseudomonas
Exotoxin A (PE)

The designation "G280" also refers to a critical cleavage site within Pseudomonas Exotoxin A
(PE), a potent bacterial toxin. Specifically, the cellular protease furin cleaves PE between
arginine 279 (R279) and glycine 280 (G280).[6][7] This cleavage is an essential step in the
activation of PE and PE-based immunotoxins, which are engineered proteins that fuse a
targeting moiety (e.g., an antibody fragment) to a truncated, cytotoxic portion of PE for the

targeted killing of cancer cells.
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Mechanism of Action

PE-based immunotoxins bind to target antigens on the surface of cancer cells and are
internalized into endosomes. Within the endosomal compartment, furin cleaves the
immunotoxin at the G280 site, separating the targeting domain from the cytotoxic domain. The
cytotoxic fragment then translocates to the cytosol, where it ADP-ribosylates elongation factor 2
(eEF-2), leading to the inhibition of protein synthesis and subsequent apoptosis of the cancer
cell. The importance of this cleavage is highlighted by the significantly reduced toxicity of
immunotoxins with mutated, uncleavable G280 sites.

Quantitative Data on Cytotoxicity

The critical role of the G280 cleavage site has been demonstrated through cytotoxicity assays
comparing immunotoxins with and without a functional furin cleavage site.
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Fold Difference
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Experimental Protocols

1. Cytotoxicity Assay (e.g., WST-8 or MTT Assay)

This assay measures the viability of cancer cells after treatment with an immunotoxin.
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o Cell Seeding: Cancer cells expressing the target antigen are seeded into 96-well plates and
allowed to adhere overnight.

e Immunotoxin Treatment: The cells are treated with serial dilutions of the immunotoxin (with
and without a functional G280 cleavage site) for a defined period (e.g., 72 hours).

 Viability Reagent Addition: A viability reagent such as WST-8 or MTT is added to each well.
Metabolically active cells convert the reagent into a colored formazan product.

o Absorbance Measurement: The absorbance of the wells is measured using a microplate
reader at the appropriate wavelength.

o Data Analysis: The absorbance values are used to calculate the percentage of viable cells at
each immunotoxin concentration. The ICso (the concentration of immunotoxin that inhibits
cell growth by 50%) is determined by plotting the percentage of viable cells against the log of
the immunotoxin concentration.

2. In Vitro Furin Cleavage Assay
This assay directly assesses the cleavage of an immunotoxin by furin.

e Reaction Setup: The purified immunotoxin is incubated with recombinant furin in a suitable
reaction buffer at 37°C for a specified time.

o SDS-PAGE and Western Blotting: The reaction products are separated by SDS-PAGE under
reducing conditions. The separated proteins are then transferred to a membrane and probed
with an antibody that recognizes a tag on the immunotoxin or the toxin itself.

o Analysis: The appearance of cleavage products of the expected molecular weight confirms
that the immunotoxin is a substrate for furin.

Visualizations
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Signaling pathway of Pseudomonas Exotoxin A-based immunotoxin activation.
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Experimental workflow for evaluating the importance of the G280 cleavage site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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